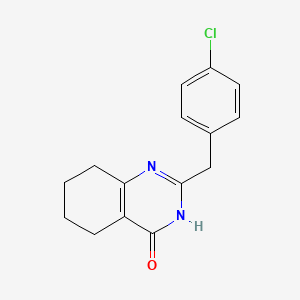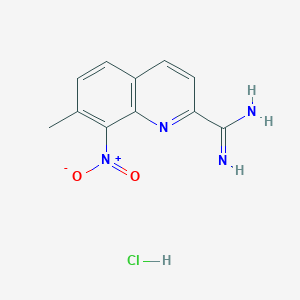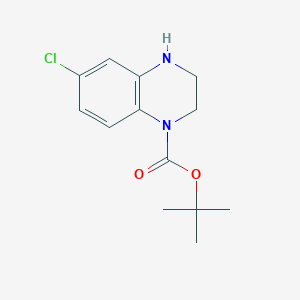
2-Chloro-6,7-diethoxyquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,7-diethoxyquinazolin-4(1H)-one is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-chloro-6,7-diethoxyaniline with formamide or formic acid derivatives. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6,7-diethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace the chlorine atom with other substituents, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6,7-diethoxyquinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6,7-dimethoxyquinazolin-4(1H)-one
- 2-Chloro-4-amino-6,7-dimethoxyquinazoline
- 6,7-Dimethoxy-2,4-quinazolinedione
Uniqueness
2-Chloro-6,7-diethoxyquinazolin-4(1H)-one is unique due to its specific ethoxy substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H13ClN2O3 |
|---|---|
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
2-chloro-6,7-diethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-17-9-5-7-8(6-10(9)18-4-2)14-12(13)15-11(7)16/h5-6H,3-4H2,1-2H3,(H,14,15,16) |
Clave InChI |
KSIUSMFRQQKWKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)
![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)







![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)

